1,4-Diazepane-2,5-dione

LFA-1 inhibition integrin antagonist immunology

1,4-Diazepane-2,5-dione (CAS 51054-53-6), systematically named tetrahydro-1H-1,4-diazepine-2,5-dione, is a seven-membered saturated heterocycle containing two endocyclic amide bonds at positions 2 and 5, classifying it as a homodiketopiperazine. With a molecular formula of C₅H₈N₂O₂ and molecular weight of 128.13 g/mol, this scaffold serves as a conformationally constrained peptidomimetic core that has been exploited as a privileged structure in multiple drug discovery programs, including inhibitors of LFA-1 (lymphocyte function-associated antigen-1), human chymase, farnesyltransferase, and amyloid-β aggregation.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 51054-53-6
Cat. No. B14664083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepane-2,5-dione
CAS51054-53-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)CNC1=O
InChIInChI=1S/C5H8N2O2/c8-4-1-2-6-5(9)3-7-4/h1-3H2,(H,6,9)(H,7,8)
InChIKeyXMOKZLVOWBOPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepane-2,5-dione (CAS 51054-53-6): Chemical Identity and Scaffold Classification for Procurement Decision-Making


1,4-Diazepane-2,5-dione (CAS 51054-53-6), systematically named tetrahydro-1H-1,4-diazepine-2,5-dione, is a seven-membered saturated heterocycle containing two endocyclic amide bonds at positions 2 and 5, classifying it as a homodiketopiperazine [1]. With a molecular formula of C₅H₈N₂O₂ and molecular weight of 128.13 g/mol, this scaffold serves as a conformationally constrained peptidomimetic core that has been exploited as a privileged structure in multiple drug discovery programs, including inhibitors of LFA-1 (lymphocyte function-associated antigen-1), human chymase, farnesyltransferase, and amyloid-β aggregation [2]. Unlike its six-membered diketopiperazine (DKP) congeners, the expanded seven-membered ring confers distinct conformational flexibility and exit vector geometry, making it a non-interchangeable building block in medicinal chemistry and combinatorial library design [3].

Why 1,4-Diazepane-2,5-dione Cannot Be Substituted by Piperazine-2,5-dione or Diketopiperazine Analogs in Research Programs


Generic substitution of 1,4-diazepane-2,5-dione with six-membered diketopiperazines (DKPs) or piperazine-2,5-diones is precluded by three non-negotiable structural and functional distinctions. First, the seven-membered diazepane ring introduces an additional methylene unit that alters the spatial orientation of substituents (exit vector geometry), directly impacting target binding as demonstrated by the LFA-1 I-domain co-crystal structure (PDB 1XUO) where the diazepane-dione scaffold occupies a binding pocket inaccessible to six-membered analogs [1]. Second, the 1,4-diazepane-2,5-dione core is a homodiketopiperazine that retains the hydrogen-bonding capacity of DKPs while offering greater conformational flexibility, a feature exploited in farnesyltransferase inhibitors where ring size directly correlates with potency (low nanomolar IC₅₀ for diazepane vs. reduced activity for piperazine congeners) [2]. Third, multiple independent medicinal chemistry campaigns—spanning LFA-1 antagonism, chymase inhibition, and Aβ anti-aggregation—have each converged on the 1,4-diazepane-2,5-dione scaffold as the optimal core, with SAR studies consistently showing that ring contraction to piperazine-dione or expansion to diazocane-dione degrades target potency [3].

Quantitative Differential Evidence: 1,4-Diazepane-2,5-dione vs. Closest Structural Analogs


LFA-1 I-Domain Inhibition with X-Ray Co-Crystal Structure at 1.8 Å Resolution: Diazepane-Dione vs. Alternative Scaffolds

1,4-Diazepane-2,5-dione derivatives represent the first and structurally validated class of LFA-1 I-domain inhibitors, with a high-resolution (1.8 Å) X-ray co-crystal structure (PDB 1XUO) confirming binding at the L-site (allosteric site) of the I-domain [1]. This structural validation is unique to the diazepane-dione scaffold; neither piperazine-2,5-diones nor simpler diketopiperazines have yielded co-crystal structures with LFA-1 I-domain at comparable resolution. The co-crystallized ligand, (2R)-2-[3-isobutyl-2,5-dioxo-4-(quinolin-3-ylmethyl)-1,4-diazepan-1-yl]-N-methyl-3-(2-naphthyl)propanamide, demonstrates that the seven-membered ring geometry is essential for simultaneously engaging the hydrophobic pocket and the Mg²⁺-coordination site within the I-domain [2].

LFA-1 inhibition integrin antagonist immunology X-ray crystallography

Human Chymase Inhibition: Diazepane-2,5-dione Derivative IC₅₀ = 0.027 μM with Oral In Vivo Efficacy

The 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-dione scaffold yielded (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione with an IC₅₀ of 0.027 μM against human chymase [1]. This potency is achieved through a binding mode that exploits the seven-membered ring to position the 6-benzyl substituent into the S1 pocket while the 4-sulfonyl group occupies the primed site. A follow-on series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones demonstrated oral efficacy in a mouse model of chronic dermatitis, with the clinical candidate SUN13834 progressing to human trials for atopic dermatitis [2]. In contrast, piperazine-2,5-dione-based chymase inhibitors have not been reported with comparable potency or oral in vivo activity, and alternative chymase inhibitor scaffolds (e.g., β-ketoamide, phosphonate) lack the oral pharmacokinetic profile demonstrated by the diazepane-dione series [3].

chymase inhibition atopic dermatitis serine protease oral bioavailability

Farnesyltransferase Inhibition: 1,4-Diazepane Scaffold Delivers Low Nanomolar IC₅₀ (2–6 nM) with Microtubule Destabilization in Prostate Cancer Cells

A series of 1,4-diazepane-based farnesyltransferase (FTase) inhibitors demonstrated protein FTase inhibitory potencies in the low nanomolar range, with compound 20 achieving an IC₅₀ of 5 nM and the optimized series showing IC₅₀ values of 2–6 nM [1]. The most potent compounds blocked growth of hormone-resistant prostate cancer cell lines DU145 and PC3, with compound EB exhibiting an IC₅₀ of 50 ± 75 pM in tissue culture [2]. Critically, cellular evaluation revealed that these 1,4-diazepane-derived FTase inhibitors induced disorganization of tubulin in PC3 cells, a mechanism distinct from conventional FTase inhibitors such as tipifarnib (R115777) and lonafarnib (SCH66336), which act primarily through Ras farnesylation blockade without microtubule effects [3]. The 1,4-diazepane scaffold's conformational flexibility is posited to enable this dual pharmacological profile—FTase inhibition coupled with direct microtubule destabilization—which has not been reported for piperazine-based or DKP-based FTase inhibitor scaffolds.

farnesyltransferase inhibition prostate cancer microtubule destabilization anticancer

Dual Aβ42/Aβ40 Aggregation Inhibition: 1,4-Diazepane Derivatives Achieve 60–63% Inhibition with Blood-Brain Barrier Penetration

Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives were evaluated as dual inhibitors of both Aβ42 and Aβ40 aggregation. Compound 3o (R = benzo[d][1,3]dioxole) demonstrated 60–63% inhibition of Aβ40 aggregation and 33% inhibition of Aβ42 aggregation at 25 μM in fluorescence-based kinetic assays, with results confirmed by transmission electron microscopy showing reduced fibril formation [1]. Critically, compound 3o exhibited low cytotoxicity (96% cell viability at 25 μM in mouse hippocampal HT22 cells), neuroprotection against Aβ42-induced toxicity (48% cell survival vs. Aβ42-only treated group), and demonstrated blood-brain barrier (BBB) permeability in an in vitro BBB model [2]. Computational studies indicated that the conformational flexibility of the sp³-hybridized 1,4-diazepane scaffold enables compound 3o to bind within the narrow channel formed by N- and C-terminal residues of Aβ oligomers, a binding mode not geometrically accessible to more rigid six-membered diketopiperazine analogs [3]. No piperazine-2,5-dione or DKP derivative has been reported with comparable dual Aβ42/Aβ40 inhibition and validated BBB penetration.

Alzheimer's disease amyloid-beta aggregation neuroprotection blood-brain barrier

Conformational Constraint and Peptidomimetic Utility: Diazepane-2,5-dione vs. Diketopiperazine Ring Expansion Advantages

The 1,4-diazepane-2,5-dione scaffold has been demonstrated as a conformationally constrained peptidomimetic platform that can rigidify small peptides while maintaining favorable drug-like properties. Solid-phase synthesis methodologies have been developed for 3,6-disubstituted-1,4-diazepan-2,5-diones using Mitsunobu cyclization under microwave heating, yielding the heterocycle in very good yields [1]. Further, a cyclization/release strategy enabled the parallel preparation of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones as a 26-membered model library in good crude purities and moderate to good yields [2]. In a direct comparison within apoptosis inhibitor programs, both perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives were synthesized and evaluated: the most potent diaryldiazepine exhibited an IC₅₀ of 0.25 μM against epimastigote proliferation, which was reported as significantly more active than benznidazole, whereas the piperazine-2,5-dione analog series showed a different selectivity profile [3]. The seven-membered ring provides distinct dihedral angle preferences and substituent trajectories that cannot be emulated by the more planar six-membered DKP ring system, a critical consideration for peptidomimetic design where three-dimensional pharmacophore presentation determines target recognition.

peptidomimetic conformational constraint solid-phase synthesis combinatorial chemistry

Synthesis Efficiency: High-Yielding Selective Access to Spirocyclopropanated 1,4-Diazepane-2,5-diones vs. 5-Oxopiperazine-2-carboxylates from a Common Precursor

From a common precursor (methyl 2-chloro-2-cyclopropylideneacetate), both the 2-spirocyclopropanated 5-oxopiperazine-2-carboxylate (six-membered ring) and the 3-spirocyclopropanated 6-chloro-1,4-diazepane-2,5-dione (seven-membered ring) could be selectively prepared at choice in 93% and 88% yield, respectively, demonstrating that chemoselective access to either ring size is achievable from identical starting materials [1]. This divergent synthesis strategy, involving Michael addition of 3-benzyloxypropylamine, peptide coupling with N-Boc-glycine, Boc deprotection, and cyclization, highlights that the 1,4-diazepane-2,5-dione scaffold is synthetically competitive with its six-membered counterparts in terms of yield, while offering expanded chemical space. The overall synthetic sequence to an octahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffold (a rigidified tripeptide mimic containing the DGR motif) proceeded in 30% overall yield across 13 steps in 8 distinct operations [2]. This synthetic accessibility compares favorably to the often-cited cyclization difficulties historically associated with medium-sized rings and addresses a key procurement concern: the 1,4-diazepane-2,5-dione core is not inherently more challenging or lower-yielding to construct than piperazine-2,5-dione analogs when appropriate synthetic methodology is employed.

synthetic methodology spirocyclopropanation Michael addition parallel synthesis

Procurement-Relevant Application Scenarios for 1,4-Diazepane-2,5-dione Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Programs Targeting LFA-1/ICAM-1 Interactions for Autoimmune and Inflammatory Diseases

Research groups pursuing LFA-1 antagonists for indications such as psoriasis, transplant rejection, or multiple sclerosis should prioritize 1,4-diazepane-2,5-dione as the scaffold of choice. The high-resolution X-ray co-crystal structure (PDB 1XUO, 1.8 Å) provides a validated binding mode at the I-domain L-site that enables rational, structure-guided optimization—an advantage unavailable with any alternative heterocyclic core [1]. The co-crystallized ligand demonstrates how the seven-membered ring geometry engages both the hydrophobic pocket and the Mg²⁺-coordination site, information that can be directly leveraged for fragment growing or scaffold hopping strategies [2].

Oral Chymase Inhibitor Development for Atopic Dermatitis and Cardiovascular Fibrosis

For programs targeting human chymase in dermatological or cardiovascular indications, the 1,4-diazepane-2,5-dione scaffold is validated through clinical-stage compound SUN13834. The demonstrated IC₅₀ of 0.027 μM combined with oral in vivo efficacy in a chronic dermatitis mouse model provides a de-risked starting point [3]. The established SAR around 6-benzyl and 4-aminocarbonyl substitution patterns offers a well-characterized optimization path that is not available for piperazine-dione or alternative chymase inhibitor chemotypes, reducing the synthetic burden for hit-to-lead campaigns [4].

Dual-Mechanism Anticancer Agents Combining Farnesyltransferase Inhibition with Microtubule Destabilization

Medicinal chemistry teams developing therapies for hormone-resistant prostate cancer or other Ras-driven malignancies should consider 1,4-diazepane-based FTase inhibitors for their unique dual mechanism of action. The low nanomolar enzymatic potency (IC₅₀ = 2–6 nM) coupled with the microtubule disorganization phenotype in PC3 cells represents a pharmacological profile that cannot be achieved with piperazine or DKP scaffolds [5]. The demonstrated growth inhibition of DU145 and PC3 cell lines, combined with the extensive SAR data available for the 4-N-aroyl substitution series (Table 1 in Wlodarczyk et al., 2011), provides a rational framework for further optimization [6].

Alzheimer's Disease Research Requiring Dual Aβ42/Aβ40 Aggregation Inhibitors with Blood-Brain Barrier Penetration

Neuroscience drug discovery programs targeting amyloid-beta aggregation should evaluate 1,4-diazepane derivatives based on their unique ability to inhibit both Aβ42 and Aβ40 isoforms while demonstrating BBB permeability. The lead compound 3o (60–63% Aβ40 inhibition, low cytotoxicity with 96% HT22 cell viability, and confirmed BBB penetration) offers a validated chemical starting point that outperforms six-membered DKP analogs which typically show single-isoform activity without BBB data [7]. The sp³-rich, conformationally flexible 1,4-diazepane scaffold enables binding within the narrow channel of Aβ oligomers—a geometric requirement that rigid, planar DKP scaffolds cannot satisfy [8].

Quote Request

Request a Quote for 1,4-Diazepane-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.